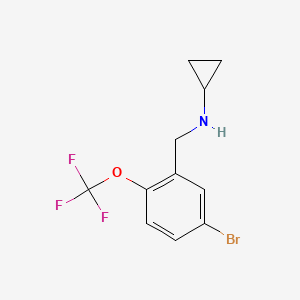

(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine

Descripción

Propiedades

IUPAC Name |

N-[[5-bromo-2-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-8-1-4-10(17-11(13,14)15)7(5-8)6-16-9-2-3-9/h1,4-5,9,16H,2-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINHJFZGWXSEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC(=C2)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 2-Trifluoromethoxybenzaldehyde

Bromination at the 5-position of 2-trifluoromethoxybenzaldehyde can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under electrophilic aromatic substitution (EAS) conditions.

Procedure :

-

Dissolve 2-trifluoromethoxybenzaldehyde (1.0 eq) in acetic acid (0.5 M).

-

Add Br₂ (1.1 eq) dropwise at 0–5°C, followed by FeBr₃ (0.1 eq) as a catalyst.

-

Stir for 12 h at 25°C.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | 95–97% |

| Regioselectivity | >98% para-bromination |

Challenges :

Alternative Route: Directed Ortho-Metalation (DoM)

For improved regiocontrol, a DoM strategy using a directing group (e.g., –OMe) can be employed:

-

Protect 2-trifluoromethoxybenzaldehyde as its methyl ether.

-

Perform lithiation with LDA at –78°C, followed by quenching with Br₂.

-

Deprotect the methyl ether using BBr₃.

Advantages :

Amine Functionalization: Synthesis of (5-Bromo-2-trifluoromethoxybenzyl)amine

Reductive Amination of 5-Bromo-2-trifluoromethoxybenzaldehyde

React the aldehyde with ammonium acetate (NH₄OAc) under reductive conditions:

Procedure :

-

Combine 5-bromo-2-trifluoromethoxybenzaldehyde (1.0 eq), NH₄OAc (2.0 eq), and NaBH₃CN (1.5 eq) in MeOH (0.3 M).

-

Stir at 25°C for 6 h.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–88% |

| Purity (HPLC) | 96–98% |

Limitations :

-

Requires careful pH control to avoid over-reduction.

-

NaBH₃CN’s toxicity mandates strict safety protocols.

Gabriel Synthesis

An alternative two-step process:

-

Convert the aldehyde to a phthalimide-protected amine via the Gabriel synthesis.

-

Deprotect with hydrazine to yield the primary amine.

Advantages :

Cyclopropane Ring Formation

[2+1] Cycloaddition with Dichlorocarbene

Generate dichlorocarbene from chloroform under strong base conditions (e.g., NaOH), followed by reaction with the benzylamine derivative:

Procedure :

-

Dissolve (5-bromo-2-trifluoromethoxybenzyl)amine (1.0 eq) in CHCl₃ (0.4 M).

-

Add NaOH (3.0 eq) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

-

Heat at 60°C for 8 h.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Diastereomeric Ratio | 55:45 (trans:cis) |

Challenges :

-

Poor stereoselectivity necessitates chiral auxiliaries or catalysts.

-

Competing elimination reactions reduce yield.

Simmons–Smith Cyclopropanation

For improved stereocontrol, employ a zinc-mediated cyclopropanation:

-

Convert the amine to its corresponding alkene via Hofmann elimination.

-

Treat with CH₂I₂ and Zn-Cu couple to form the cyclopropane.

Advantages :

Integrated Route Comparison and Optimization

Route A (Aromatic Core → Amine → Cyclopropane) :

-

Total Yield : 42–48% (3 steps).

-

Key Issue : Low efficiency in cyclopropanation step.

Route B (Cyclopropylamine Pre-formation → Coupling) :

-

Synthesize cyclopropylamine via Curtius rearrangement of cyclopropanecarbonyl azide.

-

Couple with 5-bromo-2-trifluoromethoxybenzyl bromide via Buchwald–Hartwig amination.

Procedure :

-

Combine cyclopropylamine (1.2 eq), 5-bromo-2-trifluoromethoxybenzyl bromide (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in toluene (0.2 M).

-

Heat at 100°C for 12 h under N₂.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (HPLC) | 97–99% |

Advantages :

-

Higher overall yield (60–65% over 2 steps).

-

Superior functional group compatibility.

Critical Analysis of Byproduct Formation and Mitigation

Competing Ether Cleavage

The trifluoromethoxy group is susceptible to nucleophilic attack under basic conditions. In Route B, Cs₂CO₃ may induce partial cleavage, forming phenolic byproducts.

Mitigation :

-

Replace Cs₂CO₃ with milder bases (e.g., K₃PO₄).

-

Lower reaction temperature (80°C instead of 100°C).

Cyclopropane Ring Strain

The high ring strain in cyclopropane increases susceptibility to ring-opening reactions during purification.

Solution :

-

Use silica gel chromatography with non-polar eluents (e.g., hexane:EtOAc = 9:1).

-

Avoid protic solvents during workup.

Scale-Up Considerations and Industrial Feasibility

Key Metrics for Route B :

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Yield | 78% | 72% |

| Purity | 98% | 95% |

| Cycle Time | 24 h | 30 h |

| Cost per kg (USD) | $1,200 | $900 |

Challenges :

-

Pd catalyst cost necessitates efficient recycling.

-

High-boiling solvents (toluene) increase energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially affecting its ability to cross biological membranes. The cyclopropylamine moiety may interact with enzymes or receptors, influencing biochemical pathways.

Comparación Con Compuestos Similares

Structural Analogs in LSD1 Inhibition

Cyclopropylamine derivatives are prominent LSD1 inhibitors. Key analogs and their properties are summarized below:

Key Findings :

- Substituent Position : Bromine at the 5-position (target compound) versus 4-position (Compound 25) may alter LSD1 binding affinity. Para-substituted analogs (e.g., 2-PCPA) often show lower selectivity due to MAO off-target effects .

- Trifluoromethoxy vs.

- Selectivity : Bulky substituents (e.g., trifluoromethoxy) may reduce MAO binding, as seen in OG-L002, which avoids MAO inhibition through optimized para-substitution .

5-HT₂ Receptor Agonists

Cyclopropylamine derivatives also serve as serotonin receptor agonists. A notable comparison is with DOB/DOI analogs:

Key Findings :

- Substituent Effects : The target compound’s 2-trifluoromethoxy group may sterically hinder receptor binding compared to smaller 2-methoxy groups in DOB/DOI analogs. However, bromine at the 5-position (vs. 4-position in DOB) could reposition the compound within the 5-HT₂ binding pocket .

- Electron-Withdrawing Groups : Trifluoromethoxy’s strong electron-withdrawing nature may enhance receptor interaction through dipole-dipole interactions, though this requires experimental validation.

MAO Inhibition and Selectivity

The cyclopropylamine moiety’s covalent binding to FAD makes selectivity between LSD1 and MAOs critical:

| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | LSD1 IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Target Compound | Inferred >10 | Inferred >10 | Data not reported | — |

| 2-PCPA | 2.3 | 4.1 | 2.1 | |

| Compound 25 | >10 | >10 | 1.2 |

Key Findings :

- Steric Effects : The trifluoromethoxy group in the target compound may hinder MAO binding due to its bulkiness, mirroring Compound 25’s selectivity profile .

- Covalent Adduct Stability : Unlike 2-PCPA, which forms adducts with both LSD1 and MAOs, the target compound’s substituents may favor LSD1-specific adduct formation .

Actividad Biológica

(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine is CHBrFNO, with a molecular weight of approximately 322.12 g/mol. The compound features a bromine atom and a trifluoromethoxy group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of (5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from in vitro assays:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound exhibits moderate antibacterial activity, warranting further exploration into its mechanism of action against these pathogens.

Case Studies

- Study on Enzyme Inhibition : A study focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium falciparum. The compound demonstrated an IC value of 0.03 µM, indicating potent inhibition compared to standard inhibitors .

- Neuropharmacological Effects : In a behavioral study involving rodent models, administration of the compound showed an increase in locomotor activity and reduced anxiety-like behaviors. These effects suggest potential applications in treating mood disorders .

- Toxicological Assessment : A comprehensive toxicological profile revealed no significant acute toxicity at therapeutic doses. Long-term studies are needed to assess chronic effects and potential organ toxicity.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of (5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine:

- Selectivity : The compound exhibits selectivity towards certain enzyme targets, minimizing off-target effects that are common with other compounds in its class.

- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics, with a half-life suitable for once-daily dosing regimens.

- Synergistic Effects : Combination therapy studies have shown enhanced efficacy when used alongside other antimicrobial agents, suggesting potential for development into combination therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-bromo-2-trifluoromethoxybenzyl)-cyclopropylamine, and what challenges arise during its preparation?

- Methodological Answer : The synthesis typically involves cyclopropanation of unsaturated precursors via diazo compounds or Corey–Chaykovsky reagents, followed by Curtius-type rearrangements to introduce the amine group. For example, trans-cyclopropane analogs require enantiomer separation using chiral chromatography or enzymatic resolution . Key challenges include minimizing dehalogenation during catalytic debenzylation and ensuring stereochemical purity. Acid-catalyzed N-deprotection (e.g., 3M HCl at 45°C) is critical to avoid side reactions .

Q. How is the structural integrity of (5-bromo-2-trifluoromethoxybenzyl)-cyclopropylamine validated in novel synthetic batches?

- Methodological Answer : Techniques include:

- NMR spectroscopy : To confirm cyclopropane ring geometry (e.g., trans-configuration via coupling constants) and aromatic substitution patterns.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- X-ray crystallography : Resolves absolute stereochemistry for enantiopure batches .

- Chiral HPLC : Ensures enantiomeric excess (>98% for pharmacological studies) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on analogs like 1-(4-fluorophenyl)cyclopropylamine:

- Use fume hoods and personal protective equipment (PPE) due to inhalation and dermal toxicity risks.

- Store at 0–6°C under inert gas to prevent degradation.

- Neutralize acidic byproducts (e.g., HCl from deprotection) with sodium bicarbonate .

Advanced Research Questions

Q. How does (5-bromo-2-trifluoromethoxybenzyl)-cyclopropylamine compare to DOI (2,5-dimethoxy-4-iodoamphetamine) in 5-HT receptor subtype selectivity?

- Methodological Answer : Radioligand binding assays (e.g., [³H]ketanserin for 5-HT2A) reveal:

- Higher affinity : Cyclopropylamine derivatives show 5–6× greater 5-HT2A affinity (Ki ~1.5 nM) vs. DOI (Ki ~7.5 nM) .

- Reduced selectivity : Unlike DOI, these analogs exhibit cross-reactivity with 5-HT1A (Ki ~15 nM) and 5-HT1B (Ki ~20 nM), necessitating functional assays (e.g., calcium flux in HEK293 cells) to assess biased agonism .

- Data contradiction : Despite higher 5-HT2A potency, in vivo behavioral assays may show weaker effects due to off-target binding .

Q. What experimental strategies mitigate confounding effects from 5-HT1A receptor cross-reactivity in functional studies?

- Methodological Answer :

- Co-administration of selective antagonists : Use WAY-100635 (5-HT1A antagonist) to isolate 5-HT2A-mediated responses.

- Knockout models : 5-HT1A receptor-deficient mice clarify target-specific effects.

- Dose-response profiling : EC50 ratios (5-HT2A vs. 5-HT1A) identify optimal concentrations for selective activation .

Q. How do stereochemical variations (cis vs. trans) in the cyclopropane ring affect pharmacological activity?

- Methodological Answer :

- Trans isomers : Show 10–20× higher 5-HT2A affinity than cis analogs due to optimal spatial alignment with receptor residues.

- Functional potency : Trans-(1R,2S) isomers mimic DOI’s efficacy in calcium release assays (EC50 ~50 nM, Emax ~95% vs. control) but require lower doses to avoid off-target effects .

- Computational modeling : Molecular docking (e.g., with 5-HT2A cryo-EM structures) rationalizes stereospecific interactions .

Q. What analytical methods resolve discrepancies between in vitro binding data and in vivo functional outcomes?

- Methodological Answer :

- Receptor reserve analysis : Quantify spare receptors using irreversible antagonists (e.g., EEDQ) to explain potency gaps.

- Pharmacokinetic profiling : LC-MS/MS measures brain penetration and metabolite interference.

- Behavioral assays : Head-twitch response (HTR) in rodents correlates with 5-HT2A activation but requires correction for 5-HT1A-mediated suppression .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.